

Experimental setup for high-yield synthesis of 5-Bromo-2-iodopyrimidine derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-iodopyrimidine

Cat. No.: B048921

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Application Note: High-Yield Synthesis of 5-Bromo-2-iodopyrimidine

Abstract

5-Bromo-2-iodopyrimidine is a critical building block in medicinal chemistry and materials science, valued for its utility in selective palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1][2] The distinct reactivity of the iodine and bromine substituents allows for sequential, site-selective functionalization, making it a valuable intermediate for constructing complex molecular architectures.[1][2] This document provides a detailed protocol for the high-yield synthesis of **5-Bromo-2-iodopyrimidine** via a halogen exchange (Finkelstein) reaction, starting from the readily available 5-bromo-2-chloropyrimidine. The described method is robust, scalable, and achieves high yields.

Introduction

Pyrimidine derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. Specifically, **5-bromo-2-iodopyrimidine** serves as a versatile precursor for creating novel compounds, including antiviral and anticancer agents.[3] The challenge often lies in achieving a clean, high-yield synthesis that is amenable to scale-up. The protocol detailed herein addresses this by employing a halogen exchange reaction, which is a reliable and efficient method for this transformation.[4][5]

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution, specifically a halogen exchange reaction. The chlorine atom at the 2-position of the pyrimidine ring is substituted by an iodine atom. This is achieved by treating 5-bromo-2-chloropyrimidine with a source of iodide ions, such as sodium iodide, in the presence of hydroiodic acid, which facilitates the exchange.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **5-Bromo-2-iodopyrimidine** from 5-bromo-2-chloropyrimidine.^[4]

3.1 Materials and Reagents

| Reagent/Material | Molar Mass (g/mol) | Quantity | Moles (mmol) |
|--|----------------------|-----------|--------------|
| 5-Bromo-2-chloropyrimidine | 193.41 | 5.80 g | 30.0 |
| Sodium Iodide (NaI) | 149.89 | 7.50 g | 50.0 |
| Hydroiodic Acid (HI, 57 wt.%) | 127.91 | 2.85 g | 25.6 |
| Chloroform (CHCl ₃) | 119.38 | ~470 mL | - |
| Sodium Hydroxide (NaOH, 10N) | 40.00 | 30 mL | - |
| Magnesium Sulfate (MgSO ₄) | 120.37 | As needed | - |
| Ice Water | - | 200 mL | - |

3.2 Equipment

- Round-bottom flask (500 mL)
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel (1 L)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)

3.3 Step-by-Step Procedure

- **Reaction Setup:** To a 500 mL round-bottom flask, add 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol).
- **Addition of Reagents:** Add chloroform (20 mL) to create a suspension. Place the flask in an ice bath to cool the mixture to 0°C.
- **Initiation:** While stirring at 0°C, slowly add hydroiodic acid (57 wt. %, 2.85 g).
- **Reaction:** Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.
- **Work-up:** Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.
- **Extraction:** Transfer the mixture to a 1 L separatory funnel. Add an additional 150 mL of chloroform and stir or shake vigorously for 10 minutes. Separate the organic phase.
- **Further Extraction:** Extract the aqueous layer twice more, each time with 100 mL of chloroform.
- **Drying and Concentration:** Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
- **Final Product:** The resulting pale yellow solid is **5-bromo-2-iodopyrimidine**.

Results and Data

The procedure consistently provides the target compound in high yield and purity.

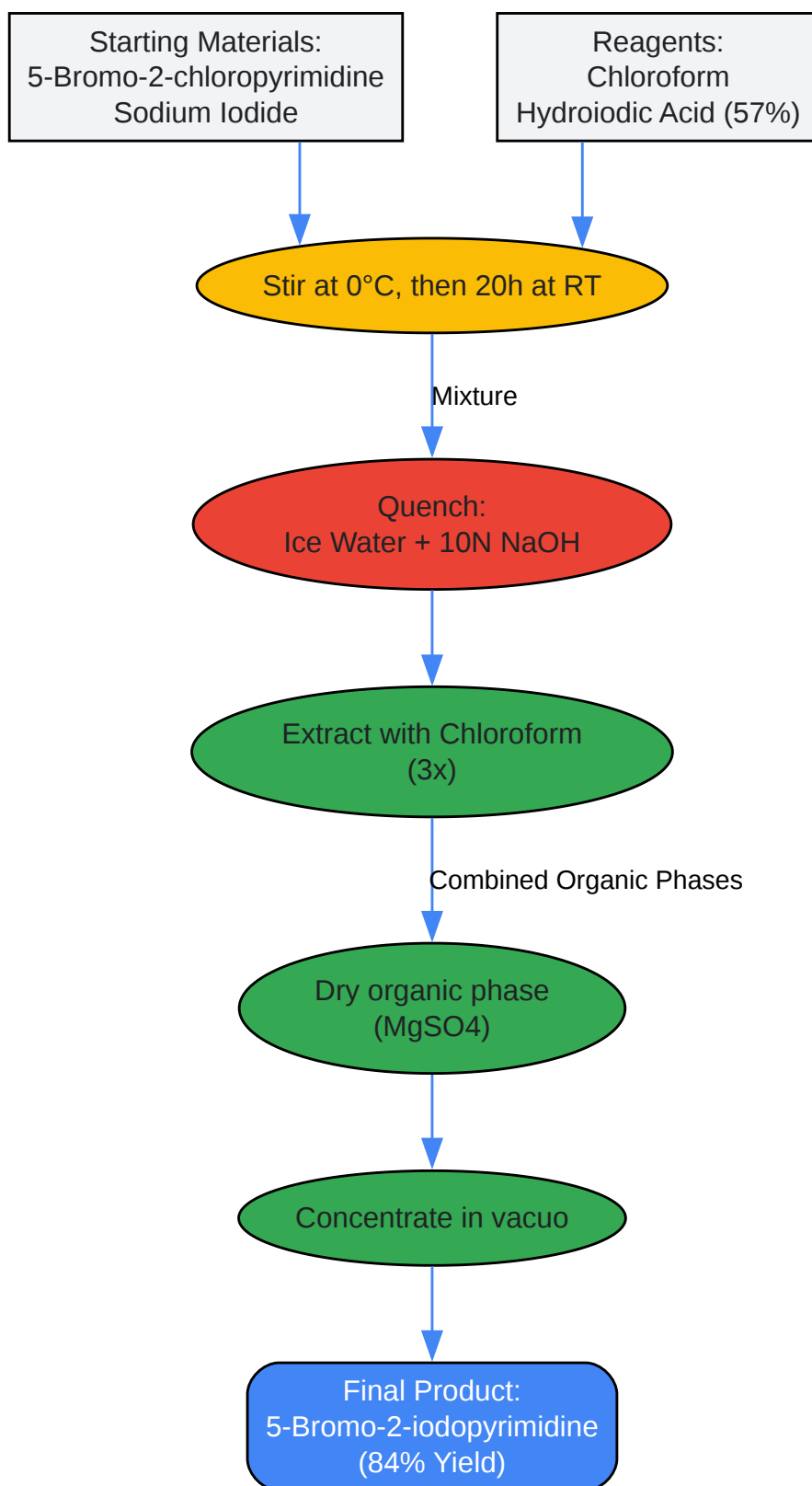
Table 1: Reaction Yield and Product Characterization

| Parameter | Result | Reference |
|--|--------------------------|-----------|
| Product | 5-Bromo-2-iodopyrimidine | - |
| Appearance | Pale yellow solid | [4] |
| Yield (g) | 6.29 g | [4] |
| Yield (%) | 84% | [4] |
| Mass Spec (ESI+) | M = 284.8 | [4] |
| Melting Point | 99-103 °C | [5] |
| ¹ H-NMR (300 MHz, CDCl ₃) | δ 8.54 (s, 2H) | [4] |

Note: The reported ¹H-NMR data in the source appears inconsistent with the expected structure. The signal at δ 8.54 (s, 2H) correctly describes the two equivalent pyrimidine protons.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis of **5-Bromo-2-iodopyrimidine**.

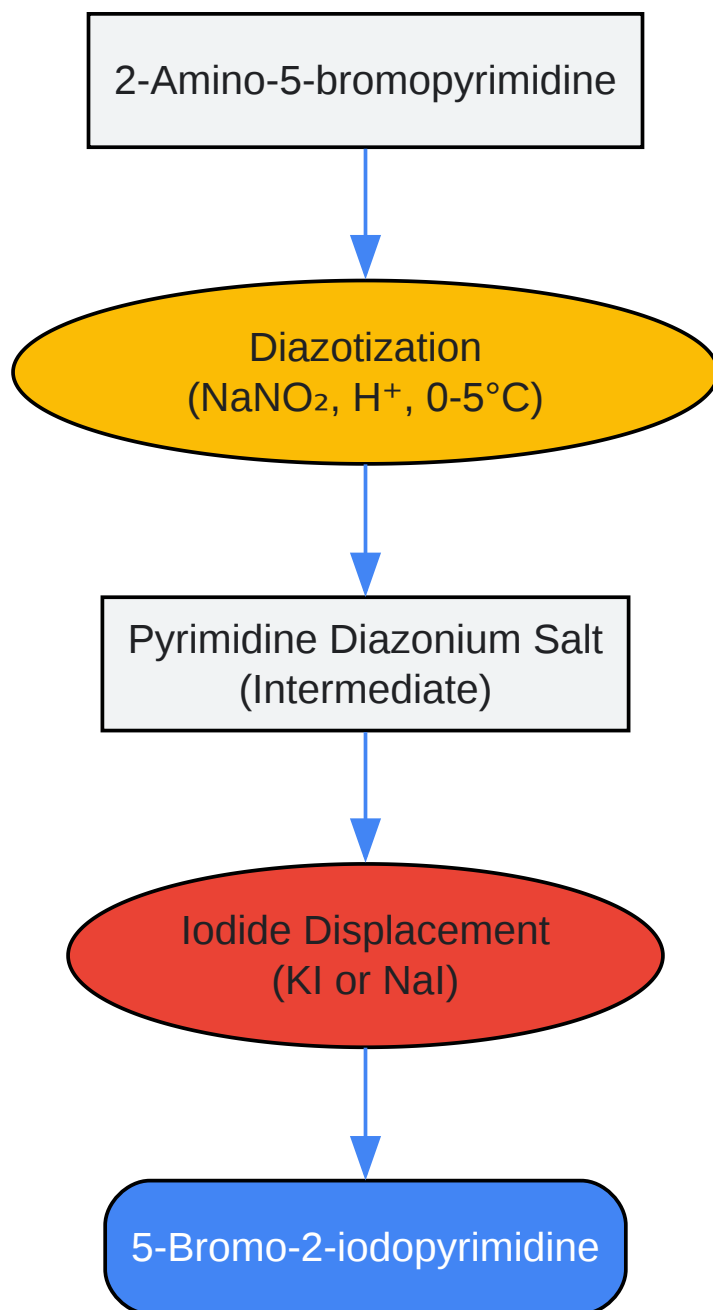
Alternative Synthetic Route: Sandmeyer Reaction

An alternative and widely used method for preparing aryl halides is the Sandmeyer reaction.^[6]
^[7] This reaction involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a halide using a copper(I) salt catalyst.^[6]^[7]^[8]

For a related compound, this would typically involve:

- **Diazotization:** Treating 2-amino-5-bromopyrimidine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.^[9]
- **Iodide Displacement:** Introducing a source of iodide, such as potassium iodide or sodium iodide. For iodination, a copper catalyst is often not strictly necessary, but its presence can improve yields in some cases.^[10]^[11]

The general logic of this transformation is outlined below.



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Caption: Logical flow of the Sandmeyer reaction for iodination.

Safety and Handling

- **5-Bromo-2-iodopyrimidine:** Harmful if swallowed, in contact with skin, or if inhaled.[2]
- **Hydroiodic Acid:** Corrosive and causes severe skin burns and eye damage.

- Chloroform: Harmful if swallowed and suspected of causing cancer.
- Sodium Hydroxide (10N): Corrosive. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The halogen exchange method presented provides a reliable and high-yielding route to **5-bromo-2-iodopyrimidine**, a key intermediate for synthetic chemistry. The protocol is straightforward and uses readily available commercial reagents, making it suitable for both academic research and larger-scale production environments.

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